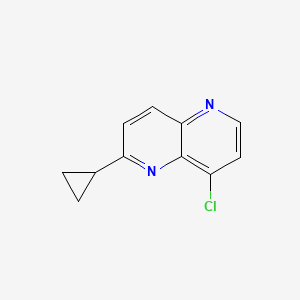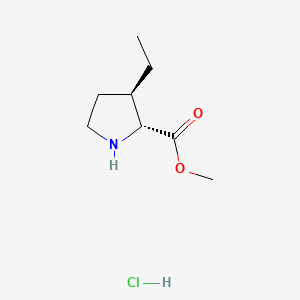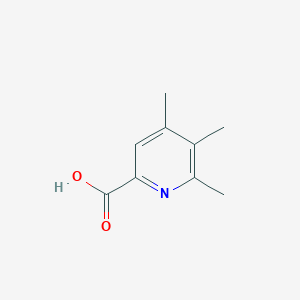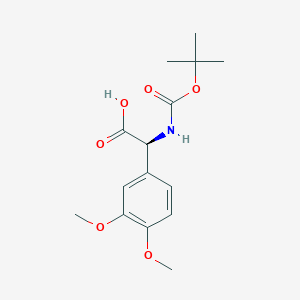
(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered lactam, and contains both ester and carboxylic acid functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid.
Oxidation: The pyrrolidine ring is oxidized to introduce the ketone functionality at the 5-position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification is also common to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, typically under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Aplicaciones Científicas De Investigación
(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that modulate enzyme activity or receptor binding. The pathways involved often include ester hydrolysis, amide formation, and subsequent biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(2S,3S)-3-(Methoxycarbonyl)-5-hydroxypyrrolidine-2-carboxylic acid: Contains a hydroxyl group instead of a ketone.
Uniqueness
(2S,3S)-3-(Methoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H9NO5 |
|---|---|
Peso molecular |
187.15 g/mol |
Nombre IUPAC |
(2S,3S)-3-methoxycarbonyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO5/c1-13-7(12)3-2-4(9)8-5(3)6(10)11/h3,5H,2H2,1H3,(H,8,9)(H,10,11)/t3-,5-/m0/s1 |
Clave InChI |
FTTNVNAMVLAGTB-UCORVYFPSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
COC(=O)C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



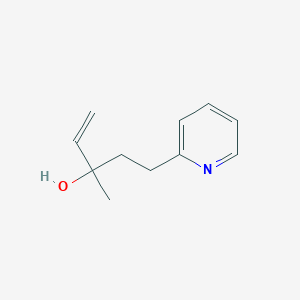

![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)

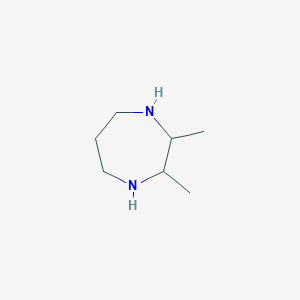
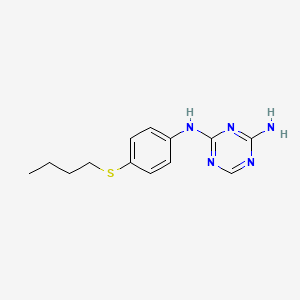
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
